HA130 HA130 HA-130 is a reversible inhibitor of autotaxin, completely blocking the hydrolysis of the substrate bis-pNPP with an IC50 value of 28 nM. It does not affect the activity of any proteasomal protease or related enzymes. HA-130 rapidly decreases plasma lysophosphatidic acid levels in mice when given intravenously (1 nM/g). HA-130 has been used to investigate the role of autotaxin in cells and animals.
HA130 is a potent and selective autotaxin (ATX) inhibitor (IC50 = 28 nM). HA130 slows T cell migration across lymph node HEVs in vivo. Ex vivo, HA130 blunts the TEM-promoting activity of ATX, paralleling its in vivo effects.
Brand Name: Vulcanchem
CAS No.: 1229652-21-4
VCID: VC0529725
InChI: InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13-
SMILES: B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Molecular Formula: C24H19BFNO5S
Molecular Weight: 463.3 g/mol

HA130

CAS No.: 1229652-21-4

Cat. No.: VC0529725

Molecular Formula: C24H19BFNO5S

Molecular Weight: 463.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

HA130 - 1229652-21-4

Specification

Description HA-130 is a reversible inhibitor of autotaxin, completely blocking the hydrolysis of the substrate bis-pNPP with an IC50 value of 28 nM. It does not affect the activity of any proteasomal protease or related enzymes. HA-130 rapidly decreases plasma lysophosphatidic acid levels in mice when given intravenously (1 nM/g). HA-130 has been used to investigate the role of autotaxin in cells and animals.
HA130 is a potent and selective autotaxin (ATX) inhibitor (IC50 = 28 nM). HA130 slows T cell migration across lymph node HEVs in vivo. Ex vivo, HA130 blunts the TEM-promoting activity of ATX, paralleling its in vivo effects.
CAS No. 1229652-21-4
Molecular Formula C24H19BFNO5S
Molecular Weight 463.3 g/mol
IUPAC Name [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Standard InChI InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13-
Standard InChI Key BRWUZCBSWABPMR-XKZIYDEJSA-N
Isomeric SMILES B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
SMILES B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Canonical SMILES B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Appearance Solid powder

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